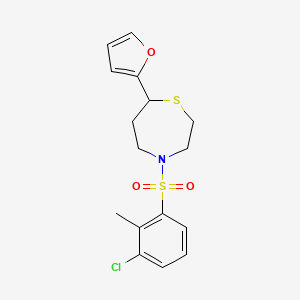

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepane derivatives. This compound has been the subject of scientific research due to its potential use in the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The synthesis and derivative formation of compounds similar to "4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" involve complex chemical reactions that yield furan, pyrrole, thiophene, and related derivatives. These processes leverage cross-coupling reactions and domino processes, such as the Paal-Knorr furan synthesis, to achieve the desired compounds. For instance, the synthesis of 3-methylthio-substituted furans and related derivatives from aryl methyl ketones in the presence of copper(II) oxide and iodine represents a novel approach to create compounds with potential applications in pharmaceuticals and materials science (Yin et al., 2008).

Antimicrobial Applications

Some derivatives of sulfur-containing compounds have been synthesized with the aim of discovering new antimicrobial agents. These novel heterocyclic compounds incorporating sulfamoyl moieties show promising results as antimicrobial agents, indicating potential for further development into drugs or preservatives (Darwish et al., 2014).

Corrosion Inhibition

The compound and its related derivatives have been investigated for their effectiveness as corrosion inhibitors. For example, derivatives containing furan moieties have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions, demonstrating that these compounds can significantly reduce corrosion rates. This highlights their potential application in industrial settings to protect metals from acidic corrosion (Sappani & Karthikeyan, 2014).

Catalysis and Chemical Transformations

The compound's derivatives have also been explored for their roles in catalysis and chemical transformations. For instance, sulfonated zeolites have been utilized in the synthesis of furanic compounds from xylose, showcasing the potential of these compounds in facilitating chemical reactions that are critical for producing renewable chemicals and biofuels (Gupta et al., 2020).

Propiedades

IUPAC Name |

4-(3-chloro-2-methylphenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S2/c1-12-13(17)4-2-6-16(12)23(19,20)18-8-7-15(22-11-9-18)14-5-3-10-21-14/h2-6,10,15H,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSCMZGVTVLNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2776165.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)